1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride
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Overview
Description
1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride is a complex organic compound that features a pyrrolidine ring, an aminoethyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using ethylenediamine.
Attachment of the Benzothiophene Moiety: The benzothiophene ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a benzothiophene boronic acid or halide.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzothiophene or pyrrolidine derivatives.
Scientific Research Applications
1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group may facilitate binding to neurotransmitter receptors, while the benzothiophene moiety could interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2-Aminoethyl)pyrrolidine: Similar structure but lacks the benzothiophene moiety.
2-(1-Benzothiophen-3-yl)ethanamine: Contains the benzothiophene moiety but lacks the pyrrolidine ring.
4-Methylpyrrolidine: Contains the pyrrolidine ring but lacks the aminoethyl and benzothiophene groups.
Uniqueness: 1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the pyrrolidine ring and the benzothiophene moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-12-9-19(10-13(12)6-7-18)17(20)8-14-11-21-16-5-3-2-4-15(14)16;/h2-5,11-13H,6-10,18H2,1H3;1H/t12-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNDYXKGBDOJET-OJERSXHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CCN)C(=O)CC2=CSC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CCN)C(=O)CC2=CSC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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